2-[(4-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one
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Description
The compound “2-[(4-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one” is a complex organic molecule. It has a molecular formula of C23H18ClN5OS and an average mass of 447.940 Da .
Molecular Structure Analysis
The 1,2,4-triazole moiety in the compound is a stable structure and acts as isosteres of amide, ester, and carboxylic acid . It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing novel heterocyclic compounds related to the given chemical structure, utilizing one-pot synthesis techniques and specific reactions to create various derivatives with potential biological activities. For instance, Narsimha et al. (2018) demonstrated a one-pot synthesis method for creating novel pyrimido[4,5-c]isoquinoline hybrids, showing good to excellent yields. This synthesis process involved the reaction of 6-amino-1,3-dimethyluracil with different 2-iodo benzoyl chlorides using a palladium catalyst, followed by a reaction with propargyl bromide and benzyl azide to furnish 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinoline derivatives with potent antioxidant activity compared to the standard drug Trolox (Narsimha, Battula, & Nagavelli, 2018).
Biological Activities
The synthesized compounds, including those structurally related to the specified chemical, have been investigated for their pharmacological activities. Several studies have evaluated the biological activities of new heterocyclic derivatives, focusing on antimicrobial, anti-inflammatory, and antitumor properties. For example, Abbas et al. (2011) synthesized seven series of pyrimidoquinoline derivatives and assessed their in vitro antimicrobial and in vivo antitumor efficacy. Most of these derivatives exhibited excellent growth inhibition activity, with LD(50) values in the low micromolar to nanomolar concentration range against human cancer cell lines, demonstrating their potential as anticancer agents (Abbas, Hafez, & El-Gazzar, 2011).
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5OS/c24-16-7-5-14(6-8-16)13-31-23-26-22-25-12-18-20(29(22)27-23)11-19-17-4-2-1-3-15(17)9-10-28(19)21(18)30/h1-8,12,19H,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNDFSLALYRQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC3=C(C2=O)C=NC4=NC(=NN34)SCC5=CC=C(C=C5)Cl)C6=CC=CC=C61 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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